![molecular formula C22H23ClF3N B601907 (S)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoroMethyl)phenyl)propan-1-aMine (hydrochloride) CAS No. 1025064-33-8](/img/structure/B601907.png)
(S)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoroMethyl)phenyl)propan-1-aMine (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Cinacalcet HCl is the metabolites of Cinacalcet.
Wissenschaftliche Forschungsanwendungen
Calcimimetic Agent in Pharmaceutical Formulations
rac Cinacalcet HCl: is primarily used as a calcimimetic agent in pharmaceutical formulations. It interacts with the calcium-sensing receptor (CaSR) on the parathyroid gland, modulating parathyroid hormone (PTH) release. This application is crucial for treating secondary hyperparathyroidism in patients with chronic kidney disease on dialysis .
Synthesis Process Optimization
The compound’s synthesis process has been studied extensively to improve yield and purity. Research has shown that the agitation speed during the reaction can significantly affect the kinetics of Schiff’s base formation, which is a critical step in the synthesis of Cinacalcet HCl. Optimizing this parameter can lead to an efficient one-pot process with a yield of approximately 70% .
Impurity Analysis and Control
Analytical methods such as RP-UPLC have been developed for the estimation of impurities in Cinacalcet Hydrochloride Active Pharmaceutical Ingredient (API) and its formulations. Stability-indicating methods are essential for ensuring the quality and safety of the drug throughout its shelf life .
Eco-Friendly Spectroscopic Methods
New eco-friendly and stability-indicating spectroscopic methods have been developed for estimating Cinacalcet HCl in pharmaceutical formulations. These methods are designed to be environmentally friendly, minimizing the use of hazardous solvents and reducing waste production .
Treatment of Hypercalcemia
Cinacalcet HCl therapy has been shown to reduce the risk of hypercalcemia, a condition characterized by elevated calcium levels in the blood. This application is particularly relevant for patients with parathyroid carcinoma or primary hyperparathyroidism .
Scale-Up Challenges and Solutions
The transition from laboratory-scale to pilot and production scales poses challenges due to differences in physical and mechanical conditions. Systematic studies have been conducted to understand the impact of these conditions on the quality and yield of Cinacalcet HCl, providing insights for successful scale-up .
Green Chemistry Approaches
The development of Cinacalcet HCl involves green chemistry principles to reduce environmental impact. This includes the use of nonhazardous diluents and the evaluation of the greenness profile of analytical methods, ensuring sustainable production practices .
Pharmacokinetic and Pharmacodynamic Studies
Cinacalcet HCl has been the subject of pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies help in optimizing dosing regimens and predicting drug interactions .
Wirkmechanismus
Target of Action
The primary target of this compound, also known as rac Cinacalcet HCl, is the calcium-sensing receptor (CaSR) on the parathyroid gland . The CaSR plays a crucial role in maintaining calcium homeostasis in the body .
Mode of Action
Rac Cinacalcet HCl acts as a calcimimetic, meaning it mimics the action of calcium on tissues . It increases the sensitivity of the CaSR to activation by extracellular calcium, which results in the inhibition of parathyroid hormone (PTH) secretion . This reduction in PTH is associated with a concomitant decrease in serum calcium levels .
Biochemical Pathways
The primary biochemical pathway affected by rac Cinacalcet HCl is the regulation of calcium and phosphate levels in the body. By inhibiting PTH secretion, it indirectly stimulates osteoclasts to release calcium from bones, stimulates reabsorption of calcium in the renal tubules, and stimulates renal hydroxylation of inactive 25-hydroxyvitamin D to the active form calcitriol, which in turn enhances intestinal absorption of calcium .
Pharmacokinetics
The pharmacokinetic properties of rac Cinacalcet HCl are influenced by genetic factors. For instance, subjects carrying T alleles of the CYP3A4 rs4646437 appeared to metabolize rac Cinacalcet HCl poorly . The bioavailability of rac Cinacalcet HCl is also influenced by dietary factors. The maximum concentration (Cmax) and area under the curve (AUC) of subjects in the non-fasting group were significantly higher than those in the fasting group .
Result of Action
The molecular and cellular effects of rac Cinacalcet HCl’s action include a decrease in serum calcium levels and a reduction in PTH levels . This can help to prevent progressive bone disease and adverse events associated with mineral metabolism disorders .
Action Environment
Environmental factors, such as dietary intake, can influence the action, efficacy, and stability of rac Cinacalcet HCl. For instance, the drug’s bioavailability increases if taken with food . Genetic factors, such as polymorphisms in the CYP3A4 gene, can also influence the drug’s metabolism and efficacy .
Eigenschaften
IUPAC Name |
N-(1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANQWUQOEJZMLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.